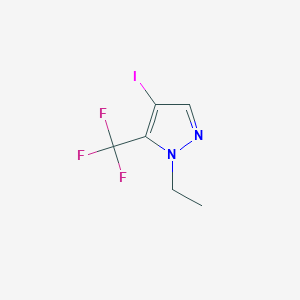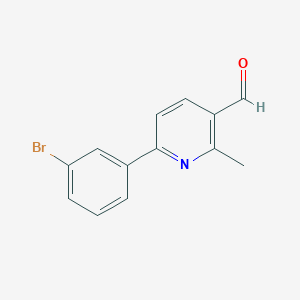
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde, also known as BPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an aldehyde functional group. BPC has a molecular weight of 294.18 g/mol and a chemical formula of C14H11BrN2O.
Wirkmechanismus
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have anti-viral properties, inhibiting the replication of viruses such as influenza A virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its high purity and stability. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde in lab experiments is its potential toxicity. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde and its potential applications in scientific research and medicine.
Synthesemethoden
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid, or the Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and 2-methylpyridine-3-boronic acid pinacol ester. Other methods include the Vilsmeier-Haack reaction and the Friedländer synthesis.
Wissenschaftliche Forschungsanwendungen
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIYYMHTQBGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

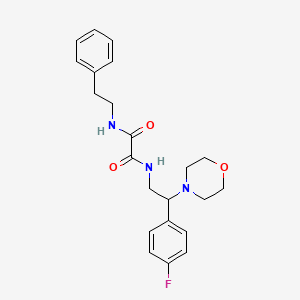
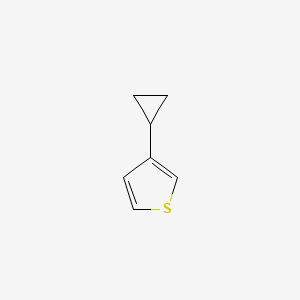

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)
![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
![2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)
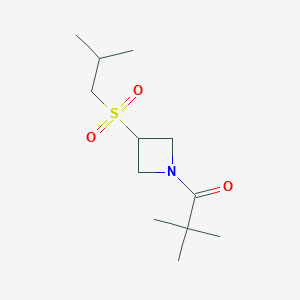

![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)
![3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2568329.png)
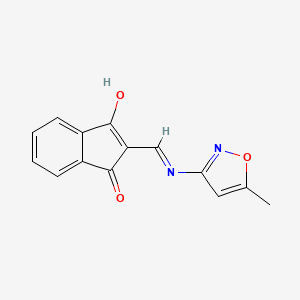
![4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568331.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2568332.png)
